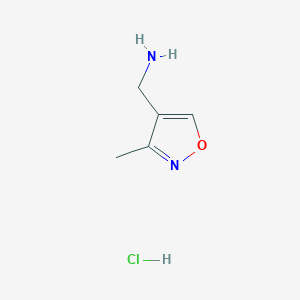

(3-Methylisoxazol-4-YL)methanamine hydrochloride

Description

BenchChem offers high-quality (3-Methylisoxazol-4-YL)methanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (3-Methylisoxazol-4-YL)methanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(3-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-8-7-4;/h3H,2,6H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XARZHXFCWAQESD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NOC=C1CN.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

148.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Chemical structure and properties of (3-Methylisoxazol-4-yl)methanamine hydrochloride

An In-Depth Technical Guide to (3-Methylisoxazol-4-yl)methanamine hydrochloride: Synthesis, Properties, and Applications in Drug Discovery

Abstract

(3-Methylisoxazol-4-yl)methanamine hydrochloride is a heterocyclic amine that serves as a valuable building block in medicinal chemistry. The isoxazole motif is a prominent pharmacophore found in a wide array of clinically approved drugs and investigational compounds, exhibiting diverse biological activities including anti-inflammatory, antimicrobial, anticancer, and neuroprotective effects.[1][2] This technical guide provides a comprehensive overview of the chemical structure, properties, plausible synthetic routes, and potential applications of (3-Methylisoxazol-4-yl)methanamine hydrochloride for researchers, scientists, and professionals engaged in drug development. While direct experimental data for this specific salt form is limited in publicly accessible literature, this guide consolidates available information and provides expert-driven insights into its synthesis and utility.

Chemical Identity and Physicochemical Properties

(3-Methylisoxazol-4-yl)methanamine hydrochloride is the hydrochloride salt of the parent amine, (3-methylisoxazol-4-yl)methanamine. The presence of the hydrochloride group enhances the compound's stability and aqueous solubility, making it amenable for use in various synthetic and biological applications.

Chemical Structure and Identifiers

| Identifier | Value |

| IUPAC Name | (3-methyl-1,2-oxazol-4-yl)methanamine;hydrochloride |

| CAS Number | 1373029-26-5 |

| Molecular Formula | C₅H₉ClN₂O |

| Molecular Weight | 148.59 g/mol |

| Canonical SMILES | CC1=NOC=C1CN.Cl |

| InChI | InChI=1S/C5H8N2O.ClH/c1-4-5(2-6)3-8-7-4;/h3H,2,6H2,1H3;1H |

| InChI Key | XARZHXFCWAQESD-UHFFFAOYSA-N |

Physicochemical Properties (Predicted and Inferred)

Direct experimental data for the physical properties of (3-Methylisoxazol-4-yl)methanamine hydrochloride are not widely reported. However, based on the properties of similar small molecule hydrochloride salts and related isoxazole derivatives, the following characteristics can be anticipated:

| Property | Expected Value/Characteristic | Rationale/Supporting Evidence |

| Appearance | White to off-white solid | Typical for hydrochloride salts of organic amines. |

| Melting Point | >150 °C (with decomposition) | Amine hydrochloride salts are generally crystalline solids with relatively high melting points. For comparison, related isoxazole derivatives often exhibit melting points in this range. |

| Solubility | Soluble in water and polar protic solvents (e.g., methanol, ethanol). Limited solubility in nonpolar organic solvents. | The ionic nature of the hydrochloride salt significantly increases aqueous solubility compared to the free base. |

| Stability | Stable under standard laboratory conditions. Hygroscopic. | Store in a cool, dry place in a tightly sealed container to prevent moisture absorption. |

The Isoxazole Scaffold: A Privileged Pharmacophore

The isoxazole ring is a five-membered heterocycle containing adjacent nitrogen and oxygen atoms. This structural motif is of immense interest in medicinal chemistry due to its:

-

Metabolic Stability: The isoxazole ring is generally resistant to metabolic degradation, which can improve the pharmacokinetic profile of a drug candidate.

-

Versatile Bioisostere: It can act as a bioisosteric replacement for other functional groups, such as amide or ester linkages, to enhance biological activity and modulate physicochemical properties.

-

Diverse Biological Activities: Isoxazole-containing compounds have demonstrated a broad spectrum of pharmacological effects, including but not limited to:

-

Anti-inflammatory: Valdecoxib, a selective COX-2 inhibitor, features an isoxazole core.

-

Antimicrobial: Sulfamethoxazole and Cloxacillin are well-known antibiotics containing the isoxazole moiety.[3]

-

Anticancer: Various isoxazole derivatives have been investigated for their cytotoxic effects against different cancer cell lines.[1][2]

-

Central Nervous System (CNS) Activity: The isoxazole ring is present in drugs targeting the CNS, such as the anticonvulsant Zonisamide.[1]

-

The unique electronic properties and the ability of the isoxazole ring to participate in hydrogen bonding and other non-covalent interactions contribute to its frequent appearance in bioactive molecules.[4]

Plausible Synthetic Routes

Route 1: Reduction of 3-Methylisoxazole-4-carbonitrile

This is a common and effective method for the preparation of aminomethyl-substituted heterocycles. The synthesis would proceed in two main steps: the formation of the nitrile precursor, followed by its reduction.

Figure 1: Proposed synthesis of (3-Methylisoxazol-4-yl)methanamine hydrochloride via nitrile reduction.

Step-by-Step Protocol:

-

Synthesis of 3-Methylisoxazole-4-carbonitrile:

-

This intermediate can be prepared through various methods, a common one being the reaction of (1-ethoxyethylidene)malononitrile with hydroxylamine hydrochloride.[5]

-

Reaction: To a solution of hydroxylamine hydrochloride in aqueous sodium hydroxide, (1-ethoxyethylidene)malononitrile is added dropwise at an elevated temperature (e.g., 50 °C).[5] The reaction is stirred until completion, and the product, 5-amino-3-methylisoxazole-4-carbonitrile, is isolated. Subsequent chemical modification would be needed to arrive at the target nitrile. A more direct, though potentially lower-yielding, route would involve the dehydration of 3-methylisoxazole-4-carboxamide, which itself can be derived from the corresponding carboxylic acid.

-

-

Reduction of 3-Methylisoxazole-4-carbonitrile to (3-Methylisoxazol-4-yl)methanamine:

-

Reagents: Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.[6][7][8] Alternatively, catalytic hydrogenation (e.g., H₂ over Raney Nickel or Palladium on carbon) can be employed.

-

Procedure (using LiAlH₄):

-

To a suspension of LiAlH₄ in a dry ethereal solvent (e.g., THF, diethyl ether) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, a solution of 3-methylisoxazole-4-carbonitrile in the same solvent is added dropwise.

-

The reaction mixture is then allowed to warm to room temperature and stirred for several hours until the reaction is complete (monitored by TLC or LC-MS).

-

The reaction is carefully quenched by the sequential addition of water, followed by an aqueous solution of sodium hydroxide, and then more water.

-

The resulting solids are filtered off, and the filtrate is extracted with an organic solvent (e.g., ethyl acetate).

-

The combined organic layers are dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and the solvent is removed under reduced pressure to yield the crude amine.

-

-

-

Formation of the Hydrochloride Salt:

-

The crude (3-methylisoxazol-4-yl)methanamine is dissolved in a suitable solvent (e.g., diethyl ether, ethyl acetate, or methanol).

-

A solution of hydrochloric acid in a compatible solvent (e.g., HCl in diethyl ether or isopropanol) is added dropwise with stirring.

-

The hydrochloride salt will precipitate out of the solution. The solid is collected by filtration, washed with a small amount of cold solvent, and dried under vacuum to afford (3-Methylisoxazol-4-yl)methanamine hydrochloride.

-

Route 2: Reductive Amination of 3-Methylisoxazole-4-carboxaldehyde

Reductive amination is a versatile and widely used method for the synthesis of amines.[9][10][11] This pathway involves the in-situ formation of an imine from an aldehyde and an amine source, followed by its reduction.

Figure 2: Proposed synthesis via reductive amination of the corresponding aldehyde.

Step-by-Step Protocol:

-

Synthesis of 3-Methylisoxazole-4-carboxaldehyde:

-

This aldehyde can be prepared by the oxidation of the corresponding alcohol, 4-(hydroxymethyl)-3-methylisoxazole, using a mild oxidizing agent such as pyridinium chlorochromate (PCC) or Dess-Martin periodinane.

-

The alcohol precursor can often be synthesized from commercially available starting materials.

-

-

Reductive Amination:

-

Reagents: 3-Methylisoxazole-4-carboxaldehyde, an ammonia source (e.g., ammonium acetate, NH₄OAc), and a selective reducing agent such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN).[11]

-

Procedure:

-

The aldehyde, ammonium acetate, and a suitable solvent (e.g., dichloromethane (DCM) or 1,2-dichloroethane (DCE)) are combined in a reaction flask. A weak acid like acetic acid may be added to catalyze imine formation.[12]

-

The mixture is stirred at room temperature for a period to allow for the formation of the imine intermediate.

-

Sodium triacetoxyborohydride is then added portion-wise to the reaction mixture.

-

The reaction is stirred at room temperature until the starting material is consumed (monitored by TLC or LC-MS).

-

The reaction is quenched with a saturated aqueous solution of sodium bicarbonate.

-

The aqueous layer is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to yield the crude amine.

-

-

-

Formation of the Hydrochloride Salt:

-

The procedure is identical to that described in Route 1, Step 3.

-

Spectroscopic and Analytical Characterization (Expected)

¹H NMR Spectroscopy

| Protons | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration | Notes |

| Isoxazole-H (at C5) | 8.5 - 9.0 | Singlet (s) | 1H | The proton on the isoxazole ring is expected to be deshielded. |

| -CH₂-NH₃⁺ | 4.0 - 4.5 | Singlet (s) or Broad Singlet | 2H | Protons on the carbon adjacent to the ammonium group will be downfield. |

| -NH₃⁺ | 8.0 - 9.0 | Broad Singlet (br s) | 3H | The chemical shift of ammonium protons is variable and depends on concentration and solvent. |

| -CH₃ (at C3) | 2.3 - 2.6 | Singlet (s) | 3H | The methyl group on the isoxazole ring. |

¹³C NMR Spectroscopy

| Carbon | Expected Chemical Shift (δ, ppm) | Notes |

| C=N (C3) | 155 - 165 | The carbon of the C=N bond in the isoxazole ring. |

| C-O (C5) | 165 - 175 | The carbon of the C-O bond in the isoxazole ring. |

| C4 | 100 - 115 | The carbon at position 4 of the isoxazole ring. |

| -CH₂- | 35 - 45 | The methylene carbon. |

| -CH₃ | 10 - 15 | The methyl carbon. |

Infrared (IR) Spectroscopy

| Functional Group | Expected Wavenumber (cm⁻¹) | Notes |

| N-H stretch (NH₃⁺) | 3200 - 2800 (broad) | Characteristic broad absorption for an ammonium salt. |

| C-H stretch (aromatic & aliphatic) | 3100 - 2850 | |

| C=N stretch (isoxazole) | 1620 - 1550 | |

| C=C stretch (isoxazole) | 1500 - 1400 | |

| N-O stretch (isoxazole) | 1450 - 1350 |

Mass Spectrometry (MS)

-

Method: Electrospray Ionization (ESI) in positive mode is expected to be most effective.

-

Expected [M+H]⁺: The mass spectrum should show a peak corresponding to the free base, (3-methylisoxazol-4-yl)methanamine, at m/z = 113.07.

Applications in Drug Discovery and Development

(3-Methylisoxazol-4-yl)methanamine hydrochloride is a versatile building block for the synthesis of more complex molecules in drug discovery programs. The aminomethyl group at the 4-position provides a convenient handle for further chemical elaboration, allowing for its incorporation into larger scaffolds.

Potential Therapeutic Areas for Derivatives:

-

Neuroscience: Given that isoxazole derivatives like Zonisamide are used in treating epilepsy, and others are investigated for neurological disorders such as Parkinson's and Alzheimer's disease, this building block could be used to synthesize novel CNS-active agents.[13]

-

Oncology: The isoxazole scaffold is present in several compounds with demonstrated anticancer activity.[25][26] This amine can be used to construct libraries of compounds for screening against various cancer targets.

-

Infectious Diseases: The proven efficacy of isoxazole-containing antibiotics makes this a relevant scaffold for the development of new antibacterial and antifungal agents.[3]

-

Inflammation and Immunology: The anti-inflammatory properties of some isoxazoles suggest that derivatives of this compound could be explored for the treatment of inflammatory conditions.[25]

Figure 3: Potential applications of (3-Methylisoxazol-4-yl)methanamine hydrochloride as a scaffold in drug discovery.

Safety and Handling

Based on supplier safety data, (3-Methylisoxazol-4-yl)methanamine hydrochloride should be handled with care in a well-ventilated area or fume hood.

-

Hazard Statements:

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

-

-

Precautionary Measures:

-

Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

-

Avoid breathing dust.

-

Wash hands thoroughly after handling.

-

Store in a tightly closed container in a dry and well-ventilated place.

-

Conclusion

(3-Methylisoxazol-4-yl)methanamine hydrochloride represents a key building block for the synthesis of novel chemical entities with therapeutic potential. The isoxazole core is a well-established pharmacophore, and the presence of a reactive aminomethyl group allows for straightforward derivatization. While detailed experimental characterization of this specific compound is not widely published, this guide provides a robust framework for its synthesis, expected properties, and strategic application in medicinal chemistry. Its utility in constructing libraries of diverse isoxazole-containing molecules makes it a valuable tool for drug discovery and development professionals seeking to explore this privileged heterocyclic system.

References

-

Advances in isoxazole chemistry and their role in drug discovery. RSC Advances. [Link]

-

A review of isoxazole biological activity and present synthetic techniques. Journal of Medical and Biological Engineering. [Link]

-

Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. International Journal of Molecular Sciences. [Link]

-

Structural investigation of 3,5-disubstituted isoxazoles by 1H-nuclear magnetic resonance. CORE. [Link]

-

Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]

-

Supporting Information Lewis acid-promoted direct synthesis of isoxazole derivatives Characterization data and copies of spectra. Beilstein Journals. [Link]

-

I 7 0 NMR SPECTROSCOPY OF HETEROCYCLES: SUBSTITUENT EFFECTS IN 3,5-DlARYL-ISOXAZOLES AND 3,5-DIARYLISOXAZOLINES Introduction Res. Semantic Scholar. [Link]

-

3 - Supporting Information. Organic Syntheses. [Link]

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. Royal Society of Chemistry. [Link]

-

Reductive amination. Wikipedia. [Link]

-

Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives. PubMed. [Link]

-

Myers Chem 115. Harvard University. [Link]

-

Application Note – Reductive Amination. Synple Chem. [Link]

-

19.3. Reductions using NaBH4, LiAlH4 | Organic Chemistry II. Lumen Learning. [Link]

-

Efficient synthesis and characterization of novel isoxazole derivatives including dihdyropyrazole and methanoisoindole moieties. ACG Publications. [Link]

-

Reductive Amination. YouTube. [Link]

-

Forcing a Reductive Amination. Reddit. [Link]

-

5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. National Center for Biotechnology Information. [Link]

-

5-Amino-3-methyl-1,2-oxazole-4-carbonitrile. ResearchGate. [Link]

-

SYNTHESIS OF 3-((4-(N-(5-METHYLISOXAZOL- 3-YL)SULFAMOYL)PHENYL)AMINO)PROPANOIC ACID DERIVATIVES. Chemistry & Chemical Technology. [Link]

-

Reductive Amination, and How It Works. Master Organic Chemistry. [Link]

-

one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [Link]

-

Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde. Chemistry Steps. [Link]

-

Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative. National Center for Biotechnology Information. [Link]

-

One-pot protocol for the reductive amination of aldehydes using thiamine hydrochloride as a green catalyst under solvent-free condition. ResearchGate. [Link]

-

Green synthesis of 3-methyl-4-(hetero)aryl methylene isoxazole-5(4H)-ones using WEOFPA/glycerol: evaluation of anticancer and electrochemical behaviour properties. National Center for Biotechnology Information. [Link]

-

Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles. National Center for Biotechnology Information. [Link]

-

Nitrile to Amine (LiAlH4 or LAH reduction). Organic Synthesis. [Link]

-

Studies on some aspects of chemistry of Isoxazole derivatives. N J E S R. [Link]

-

Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. International Scholars Journals. [Link]

-

Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Master Organic Chemistry. [Link]

-

Scholars Research Library Synthesis, characterization and anti-inflammatory activity of some novel isoxazoles. Scholars Research Library. [Link]

-

Experiment 5 Reductions with Lithium Aluminium Hydride. University of the West Indies at Mona, Jamaica. [Link]

-

Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements- A Comprehensive Review. ResearchGate. [Link]

Sources

- 1. beilstein-journals.org [beilstein-journals.org]

- 2. rsc.org [rsc.org]

- 3. US20030139606A1 - Process for preparing 5-methylisoxazole-4-carboxylic- (4'-trifluoromethyl)-anilide - Google Patents [patents.google.com]

- 4. ijpca.org [ijpca.org]

- 5. (PDF) New 3,4,5-Trisubstituted Isoxazoles Derivatives with potential biological properties [academia.edu]

- 6. Nitrile Reduction Mechanism with LiAlH4 and DIBAL to Amine or Aldehyde - Chemistry Steps [chemistrysteps.com]

- 7. organic-synthesis.com [organic-synthesis.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. ajrconline.org [ajrconline.org]

- 10. sigmaaldrich.com [sigmaaldrich.com]

- 11. CN108329279B - Synthesis method of 4-iodo-3-methylisoxazole-5-formaldehyde - Google Patents [patents.google.com]

- 12. m.youtube.com [m.youtube.com]

- 13. derpharmachemica.com [derpharmachemica.com]

- 14. fileserver-az.core.ac.uk [fileserver-az.core.ac.uk]

- 15. Isoxazole(288-14-2) 1H NMR spectrum [chemicalbook.com]

- 16. d-nb.info [d-nb.info]

- 17. ajrcps.com [ajrcps.com]

- 18. Isoxazole(288-14-2) 13C NMR spectrum [chemicalbook.com]

- 19. Substituent effect study on experimental ¹³C NMR chemical shifts of (3-(substituted phenyl)-cis-4,5-dihydroisoxazole-4,5-diyl)bis(methylene)diacetate derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. acgpubs.org [acgpubs.org]

- 21. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

- 22. Efficient Synthesis, Structural Characterization, Antibacterial Assessment, ADME-Tox Analysis, Molecular Docking and Molecular Dynamics Simulations of New Functionalized Isoxazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 23. njesr.com [njesr.com]

- 24. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 25. Synthesis, Immunosuppressive Properties, and Mechanism of Action of a New Isoxazole Derivative - PMC [pmc.ncbi.nlm.nih.gov]

- 26. espublisher.com [espublisher.com]

Physicochemical Profiling of Isoxazole Methanamines: Ionization Dynamics in Medicinal Chemistry

Executive Summary

Isoxazole methanamines represent a critical scaffold in medicinal chemistry, serving as bioisosteres for carboxylic acids and

Part 1: Theoretical Framework & Chemical Foundation

The Isoxazole Electronic Environment

The isoxazole ring (1,2-oxazole) is a five-membered heterocycle containing adjacent oxygen and nitrogen atoms.[1] Unlike its isomer oxazole (1,3-oxazole), the N-O bond imparts specific electronic characteristics that drive the ionization behavior of attached substituents.

-

Inductive Withdrawal (-I Effect): The isoxazole ring acts as a strong electron-withdrawing group (EWG). This withdrawal reduces the electron density on the exocyclic nitrogen of the methanamine group (

), stabilizing the free base form and destabilizing the protonated ammonium form.-

Result: The pKa of isoxazole methanamines (typically 7.3–8.5) is significantly lower than that of benzylamine (~9.[2]5) or alkylamines (~10.5).

-

-

Positional Isomerism (3- vs. 5-Position):

-

Position 5 (Adjacent to Oxygen): The 5-position is electronically linked to the highly electronegative oxygen atom. Substituents here experience a stronger inductive pull, often resulting in lower pKa values for amines compared to the 3-position.

-

Position 3 (Adjacent to Nitrogen): While still electron-deficient, the 3-position is relatively less withdrawing than the 5-position, though this can be modulated by substituents at C-4 or C-5.

-

Bioisosterism and Zwitterionic Behavior

In derivatives like Muscimol (5-aminomethyl-3-hydroxyisoxazole), the molecule exists as a zwitterion at physiological pH. The 3-hydroxy group is acidic (acting like a carboxylic acid bioisostere), while the methanamine is basic. Understanding this equilibrium is vital for predicting receptor interactions, particularly with GABA

Part 2: Quantitative Data & Structure-Property Relationships

The following table synthesizes experimental and high-confidence predicted pKa values for key isoxazole methanamine derivatives. Note the depression of pKa values relative to standard aliphatic amines.

Table 1: Ionization Constants of Isoxazole Methanamine Derivatives

| Compound Name | Structure / Substitution | Amine pKa (Basic) | Acidic pKa (Ring Substituent) | Data Type | Relevance |

| Muscimol | 5-aminomethyl-3-hydroxyisoxazole | 8.40 | 4.80 (3-OH) | Experimental | GABA |

| Isomuscimol | 3-aminomethyl-5-hydroxyisoxazole | ~8.1 | ~5.0 (5-OH) | Experimental | Regioisomer of Muscimol |

| 3-Me-5-AMI | 5-aminomethyl-3-methylisoxazole | 7.95 | N/A | Predicted | Lipophilic Probe |

| 3-Br-5-AMI | 5-aminomethyl-3-bromoisoxazole | 7.33 | N/A | Predicted | Halogenated analog (High EWG) |

| Benzylamine | Phenylmethanamine (Reference) | 9.53 | N/A | Experimental | Standard Reference |

Key Insight: The introduction of a bromine atom at the 3-position (3-Br-5-AMI) lowers the amine pKa by ~0.6 units compared to the methyl analog (3-Me-5-AMI) due to the added electron-withdrawing nature of the halogen. This "tuning" capability allows medicinal chemists to adjust pKa to optimize LogD without changing the core scaffold.

Part 3: Visualization of Ionization Dynamics

Diagram 1: Zwitterionic Equilibrium of Muscimol

This diagram illustrates the pH-dependent speciation of Muscimol, demonstrating the shift from cation to zwitterion to anion.

Caption: pH-dependent ionization species of Muscimol. The zwitterionic species predominates at physiological pH (7.4).

Part 4: Experimental Methodologies

To ensure data integrity, pKa values for isoxazole derivatives should be determined using Potentiometric Titration , the gold standard for ionizable groups in the 2–12 pH range.

Protocol: Precision Potentiometric Titration

Objective: Determine thermodynamic pKa values with

Reagents & Equipment:

-

Titrator: Mettler Toledo or Metrohm autotitrator with a glass combination pH electrode.

-

Titrant: 0.1 M KOH (CO

-free) and 0.1 M HCl. -

Solvent: Carbonate-free double-distilled water (degassed).

-

Ionic Strength Adjuster: 0.15 M KCl (mimics physiological ionic strength).

-

Standard: Potassium Hydrogen Phthalate (KHP) for electrode calibration.

Step-by-Step Workflow:

-

System Calibration (The Self-Validating Step):

-

Calibrate the electrode using pH 4.01, 7.00, and 10.01 buffers.

-

Validation: Titrate a standard KHP solution. The calculated pKa must be

. If not, re-clean the electrode or prepare fresh titrant.

-

-

Sample Preparation:

-

Weigh 3–5 mg of the isoxazole derivative (accurate to 0.01 mg).

-

Dissolve in 20 mL of 0.15 M KCl solution.

-

Note: If solubility is low, use a co-solvent method (Water/Methanol ratios: 20%, 30%, 40%) and extrapolate to 0% organic solvent using the Yasuda-Shedlovsky equation.

-

-

Titration:

-

Acidify the sample to pH ~2.5 using 0.1 M HCl.

-

Purge the vessel with Argon or Nitrogen gas for 5 minutes to remove dissolved CO

(Carbonate errors skew basic pKa values). -

Titrate with 0.1 M KOH in increments of 0.5–1.0

L until pH reaches ~11.0.

-

-

Data Analysis:

-

Plot pH vs. Volume of Titrant.

-

Calculate pKa using the Bjerrum difference plot method or non-linear least squares regression (e.g., Hyperquad software).

-

Diagram 2: Experimental Workflow

Caption: Step-by-step potentiometric titration workflow ensuring data integrity through KHP validation.

Part 5: Implications for Drug Design

Blood-Brain Barrier (BBB) Penetration

Isoxazole methanamines are frequently designed as CNS agents. The pKa plays a decisive role here:

-

Low pKa Advantage: With a pKa of ~7.5–8.4, a significant fraction (10–50%) of the isoxazole methanamine exists as the neutral free base at physiological pH (7.4), compared to <1% for standard alkylamines (pKa > 10).

-

Permeability: The neutral species passively diffuses across the BBB. Therefore, isoxazole derivatives often exhibit superior CNS bioavailability compared to their aliphatic analogs.

LogD Modulation

The Distribution Coefficient (LogD) is pH-dependent. For isoxazole methanamines:

References

-

PubChem. Muscimol Compound Summary. National Library of Medicine. Available at: [Link]

-

Krogsgaard-Larsen, P., et al. (1981). GABA agonists.[3] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-dihydromuscimol. Journal of Medicinal Chemistry. Available at: [Link]

- Avdeef, A. (2012). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience.

-

ChemIDplus. 3-Bromo-5-aminomethylisoxazole. U.S. National Library of Medicine. Available at: [Link]

-

Bordwell pKa Table. Acidities in DMSO and Water. Organic Chemistry Data. Available at: [Link]

Sources

The Emerging Role of (3-Methylisoxazol-4-yl)methanamine Hydrochloride in Drug Discovery: A Technical Guide

Introduction: The Isoxazole Scaffold as a Privileged Structure in Medicinal Chemistry

The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, has garnered significant attention in medicinal chemistry for its remarkable versatility and broad spectrum of biological activities.[1] Its unique electronic properties and ability to participate in various non-covalent interactions have established it as a "privileged structure," capable of serving as a core scaffold for the development of novel therapeutic agents across diverse disease areas, including oncology, inflammation, and infectious diseases. This guide focuses on a specific, yet increasingly important isoxazole derivative: (3-Methylisoxazol-4-yl)methanamine hydrochloride. While direct literature on this exact molecule is emerging, its structural motifs are present in numerous potent and selective drug candidates. This document will, therefore, provide a comprehensive overview of its synthesis, chemical properties, and, by extension from closely related analogues, its significant potential in modern drug discovery, particularly in the realm of kinase inhibition.

Chemical Synthesis and Properties: Building the Core Moiety

The synthesis of (3-Methylisoxazol-4-yl)methanamine hydrochloride, while not extensively detailed in publicly available literature, can be strategically approached through established isoxazole formation methodologies followed by functional group manipulations. The core 3-methylisoxazole ring is typically constructed via a [3+2] cycloaddition reaction.

A plausible and efficient synthetic route commences with the reaction of ethyl acetoacetate and hydroxylamine, often in the presence of a base, to form the 3-methylisoxazol-5-one intermediate. Subsequent functionalization at the 4-position is crucial for introducing the aminomethyl group. A common strategy involves a Vilsmeier-Haack type reaction to introduce a formyl group, which can then be converted to an oxime and subsequently reduced to the desired amine. Alternatively, the 4-position can be carboxylated, and the resulting carboxylic acid can be converted to the amine via a Curtius, Hofmann, or Schmidt rearrangement, or through the formation of an amide followed by reduction.

A likely synthetic pathway is outlined below:

Caption: Plausible synthetic route to (3-Methylisoxazol-4-yl)methanamine hydrochloride.

The hydrochloride salt form is typically employed to enhance the compound's stability and aqueous solubility, which are critical properties for biological screening and formulation development.

The 3-Methylisoxazole-4-yl Moiety in Drug Discovery: A Focus on Kinase Inhibition

While specific biological data for (3-Methylisoxazol-4-yl)methanamine hydrochloride is not yet widely published, the closely related 3-methylisoxazole-4-carboxamide scaffold has been extensively explored as a fertile ground for the discovery of potent and selective kinase inhibitors.[2][3] Kinases are a class of enzymes that play a pivotal role in cellular signaling, and their dysregulation is a hallmark of many diseases, most notably cancer.

Research has demonstrated that 4-arylamido-3-methylisoxazole derivatives are effective inhibitors of FMS kinase (CSF-1R), a receptor tyrosine kinase involved in the development and survival of monocytes and macrophages.[2][3] Overexpression or mutation of FMS is implicated in various cancers. The 3-methylisoxazole core in these inhibitors acts as a critical scaffold, orienting the pendant aryl groups for optimal interaction with the kinase active site.

Structure-Activity Relationship (SAR) Insights

Studies on 3-methylisoxazole-4-carboxamide analogs have revealed key SAR trends that are likely translatable to derivatives of (3-Methylisoxazol-4-yl)methanamine. The aminomethyl linker in the target compound provides a vector for the introduction of diverse substituents, allowing for the fine-tuning of potency, selectivity, and pharmacokinetic properties.

| Structural Modification | Observed Effect on Kinase Inhibition (in Analogs) | Rationale |

| Substitution on the 4-position amide/amine | Significant impact on potency and selectivity.[2] | The group at this position often extends into the solvent-exposed region of the kinase active site, allowing for interactions with specific residues that can confer selectivity. |

| Aryl group attached to the amide/amine | Crucial for hydrophobic and hydrogen bonding interactions.[3] | This group typically occupies the ATP-binding pocket, and its substitution pattern dictates the strength and nature of the binding. |

| Methyl group at the 3-position | Important for anchoring and proper orientation. | This group often fits into a small hydrophobic pocket, contributing to the overall binding affinity. |

The primary amine of (3-Methylisoxazol-4-yl)methanamine serves as a versatile chemical handle for the construction of compound libraries through techniques like amide coupling or reductive amination. This allows for the systematic exploration of the chemical space around the isoxazole core to identify potent and selective inhibitors against a wide range of kinase targets.

Experimental Protocol: A Representative Kinase Inhibition Assay

To evaluate the potential of (3-Methylisoxazol-4-yl)methanamine hydrochloride or its derivatives as kinase inhibitors, a robust and reliable in vitro assay is essential. The following is a generalized, step-by-step protocol for a luminescence-based kinase assay, a common method for determining inhibitor potency (IC50 values).

Objective: To determine the half-maximal inhibitory concentration (IC50) of (3-Methylisoxazol-4-yl)methanamine hydrochloride against a target kinase.

Materials:

-

Recombinant human kinase of interest

-

Kinase substrate (peptide or protein)

-

ATP (Adenosine triphosphate)

-

(3-Methylisoxazol-4-yl)methanamine hydrochloride (test compound)

-

Staurosporine (positive control inhibitor)

-

Kinase assay buffer (e.g., Tris-HCl, MgCl2, DTT)

-

Luminescence-based ATP detection reagent (e.g., Kinase-Glo®)

-

White, opaque 384-well assay plates

-

Multichannel pipette or automated liquid handler

-

Plate reader with luminescence detection capabilities

Workflow:

Caption: A typical workflow for an in vitro kinase inhibition assay.

Detailed Steps:

-

Compound Preparation: Prepare a serial dilution of (3-Methylisoxazol-4-yl)methanamine hydrochloride in an appropriate solvent (e.g., DMSO) and then dilute further in the kinase assay buffer. A typical starting concentration for screening is 10 mM, with subsequent 3-fold dilutions. Also, prepare dilutions of the positive control (staurosporine) and a vehicle control (DMSO).

-

Plate Setup: Dispense a small volume (e.g., 5 µL) of each compound dilution and control into the wells of a 384-well plate.

-

Kinase Reaction Initiation: Prepare a master mix containing the kinase and its substrate in the assay buffer. Add this mix (e.g., 10 µL) to each well. Pre-incubate for a short period (e.g., 15 minutes) at room temperature.

-

ATP Addition: Prepare a solution of ATP in the assay buffer at a concentration close to its Km for the specific kinase. Add the ATP solution (e.g., 10 µL) to all wells to start the kinase reaction.

-

Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal time will depend on the specific kinase's activity.

-

Signal Detection: Add the luminescence-based ATP detection reagent (e.g., 25 µL) to each well. This reagent simultaneously stops the kinase reaction and measures the amount of remaining ATP. The amount of ATP consumed is directly proportional to the kinase activity.

-

Luminescence Reading: Incubate the plate in the dark for 10 minutes to stabilize the luminescent signal, then read the plate on a luminometer.

-

Data Analysis: The luminescence signal will be inversely proportional to the kinase activity. Plot the percentage of kinase inhibition versus the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve using a suitable software (e.g., GraphPad Prism) to determine the IC50 value.

Conclusion and Future Directions

(3-Methylisoxazol-4-yl)methanamine hydrochloride represents a valuable and versatile building block for the construction of novel drug candidates. Drawing from the well-established success of the 3-methylisoxazole-4-carboxamide scaffold in kinase inhibitor design, it is highly probable that derivatives of this aminomethyl analog will exhibit potent and selective inhibitory activity against a range of therapeutically relevant kinases. The primary amine provides a convenient point for chemical diversification, enabling the rapid generation of compound libraries for high-throughput screening and lead optimization. Future research should focus on the synthesis and biological evaluation of a diverse set of derivatives of (3-Methylisoxazol-4-yl)methanamine to fully elucidate its potential in drug discovery. The insights gained from such studies will undoubtedly contribute to the development of the next generation of targeted therapies.

References

- Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. European Journal of Medicinal Chemistry. [URL: https://www.sciencedirect.com/science/article/abs/pii/S022352341530278X]

- Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors. ResearchGate. [URL: https://www.researchgate.

- 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules. [URL: https://www.mdpi.com/1420-3049/27/17/5638]

- Synthesis and structure-activity relationships of a series of 3-aryl-4-isoxazolecarboxamides as a new class of TGR5 agonists. Bioorganic & Medicinal Chemistry Letters. [URL: https://pubmed.ncbi.nlm.nih.gov/20097073/]

- Synthesis and Herbicidal Activities of Novel 4-(4-(5-methyl-3-arylisoxazol-4-yl)thiazol-2-yl)piperidyl Carboxamides and Thiocarboxamides. Molecules. [URL: https://www.mdpi.com/1420-3049/14/4/1333]

- Processes for preparing 3-amino-isoxazoles. Google Patents. [URL: https://patents.google.

- Synthesis and SAR of novel isoxazoles as potent c-jun N-terminal kinase (JNK) Inhibitors. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC3056499/]

- University of Dundee Structure-Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Nuclear Receptor RORγt. Journal of Medicinal Chemistry. [URL: https://pubs.acs.org/doi/10.1021/acs.jmedchem.1c00223]

- Unique structure-activity relationship for 4-isoxazolyl-1,4-dihydropyridines. Journal of Medicinal Chemistry. [URL: https://pubmed.ncbi.nlm.nih.gov/12502360/]

- Process for the manufacture of 3-amino-5-methylisoxazole. Google Patents. [URL: https://patents.google.

- Synthesis of 3-Methyl-4-arylmethylene-isoxazol-5(4H)-ones catalyzed by Tartaric acid in aqueous. Research Journal of Chemical Sciences. [URL: http://www.isca.in/rjcs/Archives/v5/i5/4.ISCA-RJCS-2015-010.pdf]

- one pot multicomponent synthesis of a series of 5-amino-3- phenylisoxazole-4-carbonitrile employ. Asian Journal of Research in Chemistry and Pharmaceutical Sciences. [URL: https://ajrcps.com/admin/uploads/tM42mHhS.pdf]

- New series of isoxazole derivatives targeting EGFR-TK: Synthesis, molecular modeling and antitumor evaluation. MedChemExpress. [URL: https://www.medchemexpress.

- 3-Methyl-4-isoxazolecarboxylic acid. ChemicalBook. [URL: https://www.chemicalbook.com/ProductChemicalPropertiesCB5332030_EN.htm]

- Synthesis of 3,5-diaryl-isoxazole-4-carbonitriles and their efficacy as antimicrobial agents. Der Pharma Chemica. [URL: https://www.derpharmachemica.com/pharma-chemica/synthesis-of-3-5-diaryl-isoxazole-4-carbonitriles-and-their-efficacy-as-antimicrobial-agents.pdf]

- The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6007908/]

Sources

- 1. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

Navigating the Safety Profile of (3-Methylisoxazol-4-yl)methanamine HCl: A Technical Guide for Researchers

For professionals engaged in the fast-paced world of drug discovery and development, a deep understanding of the chemical reagents we handle is not just a matter of compliance, but a cornerstone of scientific integrity and personal safety. This guide provides an in-depth analysis of the safety data sheet (SDS) for (3-Methylisoxazol-4-yl)methanamine hydrochloride, a heterocyclic amine of increasing interest in medicinal chemistry. Our focus extends beyond mere recitation of hazard codes to a practical, scientifically-grounded discussion of risk mitigation and safe handling protocols, tailored for the research and development laboratory environment.

Chemical Identity and GHS Classification: A First Look at the Hazard Landscape

(3-Methylisoxazol-4-yl)methanamine hydrochloride, with a molecular formula of C5H9ClN2O, is a salt that combines the structural features of an isoxazole ring and a primary amine. This unique combination of functional groups dictates its reactivity and toxicological profile.

The Globally Harmonized System of Classification and Labelling of Chemicals (GHS) provides a standardized framework for communicating the hazards of chemical substances. For (3-Methylisoxazol-4-yl)methanamine HCl, the GHS classification indicates that it is harmful if swallowed.[1]

Table 1: GHS Classification for (3-Methylisoxazol-4-yl)methanamine HCl

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed | GHS07 | Warning |

This classification is the starting point for our risk assessment. The "Warning" signal word and the GHS07 pictogram (exclamation mark) immediately alert us to the acute oral toxicity hazard.

Toxicological Profile: Understanding the "Why" Behind the Hazards

At present, there is no specific data to indicate that (3-Methylisoxazol-4-yl)methanamine HCl is carcinogenic, mutagenic, or a reproductive toxin. However, the absence of evidence is not evidence of absence. Given its chemical structure as a heterocyclic amine, a class of compounds with diverse biological activities, a precautionary approach is warranted. Researchers should handle this compound with the assumption that it may have uncharacterized biological effects.

Exposure Controls and Personal Protective Equipment (PPE): A Self-Validating System of Protection

The cornerstone of safe chemical handling is a multi-layered approach to exposure control. This involves a combination of engineering controls, administrative controls, and personal protective equipment.

Engineering Controls

The primary engineering control for handling (3-Methylisoxazol-4-yl)methanamine HCl, particularly when working with the solid material or preparing solutions, is a certified chemical fume hood. This is crucial to prevent inhalation of any dust or aerosols. Standard laboratory ventilation is generally sufficient for handling sealed containers.

Personal Protective Equipment (PPE)

The selection of appropriate PPE is critical and should be based on a thorough risk assessment of the specific procedures being performed.

-

Eye and Face Protection: Chemical safety goggles are mandatory. A face shield should be worn in situations where there is a significant risk of splashing, such as when handling larger quantities or during vigorous mixing.

-

Skin Protection: A standard laboratory coat should be worn at all times. For hand protection, nitrile gloves are a suitable choice for incidental contact. It is important to note that no glove material offers indefinite protection. Gloves should be inspected before use and changed immediately if contaminated. For prolonged or immersive contact, consulting a glove manufacturer's chemical resistance guide is recommended.

-

Respiratory Protection: Under normal laboratory conditions with the use of a chemical fume hood, respiratory protection is not typically required. However, in the event of a large spill or a failure of engineering controls, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be available.

Handling and Storage: Maintaining Chemical Integrity and Safety

Proper handling and storage are crucial to prevent accidents and maintain the quality of the reagent.

-

Handling: Avoid contact with skin and eyes. Do not breathe dust. Wash hands thoroughly after handling. Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents and strong bases.

First-Aid Measures: A Rapid and Informed Response

In the event of an exposure, a swift and appropriate response is critical. All laboratory personnel should be familiar with the location of safety showers and eyewash stations.

Table 2: First-Aid Procedures for (3-Methylisoxazol-4-yl)methanamine HCl

| Exposure Route | First-Aid Procedure |

| Ingestion | IF SWALLOWED: Immediately call a POISON CENTER or doctor/physician.[1] Rinse mouth. Do NOT induce vomiting. |

| Inhalation | Move person into fresh air. If not breathing, give artificial respiration. Consult a physician. |

| Skin Contact | Take off immediately all contaminated clothing. Rinse skin with water/shower.[1] |

| Eye Contact | Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists, get medical advice/attention. |

Fire-Fighting and Accidental Release Measures: Preparedness for the Unexpected

Fire-Fighting Measures

In the event of a fire involving (3-Methylisoxazol-4-yl)methanamine HCl, use extinguishing media appropriate for the surrounding fire. Suitable extinguishing media include water spray, alcohol-resistant foam, dry chemical, or carbon dioxide. Firefighters should wear self-contained breathing apparatus and full protective gear. Thermal decomposition may produce toxic fumes of carbon oxides, nitrogen oxides, and hydrogen chloride gas.

Accidental Release Measures

For a small spill, and if it is safe to do so, personnel with appropriate training and PPE can proceed with cleanup.

Step-by-Step Spill Cleanup Protocol:

-

Evacuate and Ventilate: Evacuate unnecessary personnel from the area. Ensure the area is well-ventilated, preferably within a chemical fume hood.

-

Don PPE: Wear appropriate PPE, including safety goggles, a lab coat, and nitrile gloves.

-

Contain the Spill: For solid spills, carefully sweep up the material, avoiding dust generation. For liquid spills (solutions), absorb with an inert material such as vermiculite, dry sand, or earth.

-

Collect and Dispose: Place the collected material into a suitable, labeled container for chemical waste disposal.

-

Decontaminate: Clean the spill area with a suitable solvent (e.g., water), and then wipe dry.

-

Wash Hands: Wash hands thoroughly after cleanup.

Stability, Reactivity, and Disposal: The Chemical Lifecycle

-

Stability and Reactivity: (3-Methylisoxazol-4-yl)methanamine HCl is stable under recommended storage conditions. It is incompatible with strong oxidizing agents and strong bases.

-

Disposal: Dispose of waste in accordance with all applicable federal, state, and local regulations. Chemical waste should be handled by a licensed professional waste disposal service. Do not dispose of down the drain.

Conclusion: A Culture of Safety in Research

The safe and effective use of (3-Methylisoxazol-4-yl)methanamine HCl in a research and development setting is predicated on a thorough understanding of its hazard profile and the implementation of robust safety protocols. This guide serves as a technical resource to empower researchers to work confidently and safely with this valuable chemical intermediate. By integrating the principles of GHS, adhering to best practices in exposure control, and being prepared for emergencies, we foster a culture of safety that is integral to scientific excellence.

References

Sources

Pharmacophore features of the 3-methylisoxazole moiety in medicinal chemistry

An In-Depth Technical Guide to the Pharmacophore Features of the 3-Methylisoxazole Moiety in Medicinal Chemistry

Introduction: The Ascendancy of a Privileged Scaffold

In the landscape of modern medicinal chemistry, the isoxazole ring, a five-membered aromatic heterocycle containing adjacent nitrogen and oxygen atoms, has emerged as a cornerstone of drug design.[1][2] Its unique electronic properties, metabolic stability, and synthetic accessibility have cemented its status as a "privileged scaffold." This guide focuses specifically on the 3-methylisoxazole moiety, a common substitution pattern that imparts a distinct set of pharmacophoric features. Understanding these features is critical for researchers, scientists, and drug development professionals seeking to leverage this versatile chemical entity for the creation of novel therapeutics.[3] The 5-methylisoxazole core, a close relative, is already a structural motif in nearly two dozen FDA-approved drugs, highlighting the therapeutic relevance of this chemical class.[4] This document provides a detailed exploration of the core attributes of the 3-methylisoxazole group, its role in modulating physicochemical properties, and its application in the design of potent and selective bioactive molecules.

Part 1: Deconstructing the Core Pharmacophore

A pharmacophore is an abstract 3D representation of the essential molecular features—such as hydrogen bond donors/acceptors, hydrophobic centers, and aromatic rings—required for a molecule to interact with a specific biological target and elicit a pharmacological response.[5][6] The 3-methylisoxazole moiety presents a compact and rigid arrangement of several key pharmacophoric features.

-

Hydrogen Bond Acceptor: The sp2-hybridized nitrogen atom at position 2 of the isoxazole ring is a primary hydrogen bond acceptor. Its lone pair of electrons can form crucial interactions with hydrogen bond donors, such as the backbone N-H of amino acids in a protein's active site.

-

Hydrophobic Interaction Point: The methyl group at the 3-position provides a well-defined hydrophobic feature. This group can occupy small, greasy pockets within a binding site, contributing to ligand affinity through the hydrophobic effect.

-

Aromatic/π-Interactions: As an aromatic heterocycle, the isoxazole ring can engage in π-π stacking, π-cation, or other non-covalent aromatic interactions with residues like phenylalanine, tyrosine, or tryptophan in the target protein.

-

Shape and Rigidity: The planar, five-membered ring structure acts as a rigid scaffold. This pre-organizes the appended functional groups into a defined spatial orientation, which can reduce the entropic penalty upon binding to a target and enhance potency.

-

Dipole Moment: The presence of two different heteroatoms (nitrogen and oxygen) creates a significant dipole moment, enabling favorable electrostatic and dipole-dipole interactions with polar regions of a binding site.

Caption: Core pharmacophore features of the 3-methylisoxazole moiety.

Part 2: Influence on Physicochemical and ADME Properties

The incorporation of a 3-methylisoxazole moiety into a drug candidate profoundly influences its Absorption, Distribution, Metabolism, and Excretion (ADME) profile.[7] Judicious use of this scaffold can help medicinal chemists overcome common developmental hurdles.

-

Metabolic Stability: The isoxazole ring is generally considered to be metabolically robust. However, its stability is context-dependent. The N-O bond, the weakest bond in the ring, can be susceptible to reductive cleavage. This metabolic pathway is famously observed in the biotransformation of the anti-rheumatic drug Leflunomide into its active metabolite, teriflunomide.[8][9] Conversely, in other molecular contexts, this cleavage is not observed, and the ring serves to block metabolism at adjacent sites.

-

Lipophilicity (LogP): The 3-methylisoxazole group itself possesses moderate lipophilicity. This property is highly tunable; the addition of polar or nonpolar substituents at other positions on the ring allows for precise control over the overall LogP of the molecule, which is crucial for balancing solubility and permeability.

-

Aqueous Solubility: The polar nitrogen and oxygen atoms can engage in hydrogen bonding with water, contributing positively to aqueous solubility. This is a distinct advantage over purely carbocyclic aromatic rings like benzene.

-

pKa: The isoxazole ring is a very weak base, with the nitrogen atom being non-basic in most physiological conditions. This generally prevents undesirable liabilities associated with strongly basic centers.

Part 3: The 3-Methylisoxazole Moiety as a Bioisostere

Bioisosterism—the strategy of replacing one functional group with another that retains similar biological activity but has altered physicochemical properties—is a cornerstone of lead optimization.[10][11] The 3-methylisoxazole moiety is an effective bioisostere for several common chemical groups, most notably the amide bond.

The 3,5-disubstituted isoxazole has been successfully employed as a bioisosteric replacement for the acetylated lysine (KAc) side chain, a key interaction for epigenetic reader proteins known as bromodomains.[12] This substitution can lead to compounds with improved cell permeability and metabolic stability compared to peptide-based precursors.[13]

Table 1: Bioisosteric Comparison of Amide vs. 3-Methylisoxazole

| Feature | Amide (-CONH-) | 3-Methylisoxazole | Rationale for Replacement |

| H-Bond Donor | Yes (N-H) | No | Removal of a potential metabolic liability (hydrolysis). |

| H-Bond Acceptor | Yes (C=O) | Yes (Ring N) | Mimics the key hydrogen bond accepting feature. |

| Planarity | High | High | Conserves the rigid, planar geometry. |

| Metabolic Stability | Susceptible to amidases | Generally higher | Increases compound half-life and oral bioavailability. |

| Lipophilicity | Moderate | Moderate/Tunable | Allows for fine-tuning of ADME properties. |

Part 4: Case Studies in Structure-Based Drug Design

The utility of the 3-methylisoxazole pharmacophore is best illustrated through its successful application in the development of potent and selective modulators of various biological targets.

Case Study 1: FMS Kinase Inhibitors for Cancer Therapy

The FMS kinase is a target in certain types of cancer. A series of 4-arylamido 3-methyl isoxazoles were developed as potent inhibitors of this enzyme.[14][15] In this context, the 3-methylisoxazole core acts as a central scaffold. The isoxazole nitrogen likely forms a hydrogen bond with the hinge region of the kinase, a classic interaction for many kinase inhibitors. The methyl group at the 3-position can be directed towards a small hydrophobic pocket, while the substituents at the 4- and 5-positions are varied to achieve potency and selectivity against other kinases.

Case Study 2: Allosteric Ligands for the RORγt Nuclear Receptor

The Retinoic-Acid-Receptor-Related Orphan Receptor γt (RORγt) is a key therapeutic target for autoimmune diseases. Trisubstituted isoxazoles have been discovered as highly potent and selective allosteric inverse agonists.[16] In the crystal structure of a ligand bound to RORγt, the isoxazole ring is positioned deep within an allosteric pocket. The nitrogen atom forms a critical hydrogen bond with the backbone carbonyl of a cysteine residue, while the rest of the ring makes extensive van der Waals contacts. The substituents on the isoxazole ring are crucial for extending into other regions of the pocket to maximize affinity and confer selectivity.

Part 5: Key Experimental and Computational Workflows

The rational design of 3-methylisoxazole-containing drugs relies on a combination of synthetic chemistry and computational modeling.

Workflow 1: A General Synthetic Protocol

The chemical tractability of the isoxazole ring is a major advantage. One of the most common and versatile methods for its synthesis is the [3+2] cycloaddition reaction between a nitrile oxide and an alkyne.[17][18]

Step-by-Step Methodology:

-

Oxime Formation: An appropriate aldehyde is reacted with hydroxylamine hydrochloride to form an aldoxime.

-

Nitrile Oxide Generation: The aldoxime is oxidized in situ to the corresponding nitrile oxide using an oxidizing agent like N-chlorosuccinimide (NCS) or sodium hypochlorite.

-

Cycloaddition: The generated nitrile oxide, a 1,3-dipole, immediately reacts with a terminal alkyne (e.g., propyne to install the 3-methyl group) in a [3+2] cycloaddition reaction.

-

Purification: The resulting 3,5-disubstituted isoxazole is purified using standard techniques such as column chromatography.

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. benchchem.com [benchchem.com]

- 5. fiveable.me [fiveable.me]

- 6. wpage.unina.it [wpage.unina.it]

- 7. rroij.com [rroij.com]

- 8. Comparison of Two Molecular Scaffolds, 5-Methylisoxazole-3-Carbox...: Ingenta Connect [ingentaconnect.com]

- 9. Comparison of two molecular scaffolds, 5-methylisoxazole-3-carboxamide and 5-methylisoxazole-4-carboxamide - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bioisosteric Replacements [cambridgemedchemconsulting.com]

- 11. Bioisosteric Replacement Strategies | SpiroChem [spirochem.com]

- 12. Optimization of 3,5-Dimethylisoxazole Derivatives as Potent Bromodomain Ligands - PMC [pmc.ncbi.nlm.nih.gov]

- 13. drughunter.com [drughunter.com]

- 14. Discovery of 4-arylamido 3-methyl isoxazole derivatives as novel FMS kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. The synthetic and therapeutic expedition of isoxazole and its analogs - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Structure–Activity Relationship Studies of Trisubstituted Isoxazoles as Selective Allosteric Ligands for the Retinoic-Acid-Receptor-Related Orphan Receptor γt - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 18. zjms.hmu.edu.krd [zjms.hmu.edu.krd]

Technical Guide: Hygroscopicity Management & Storage Architecture for (3-Methylisoxazol-4-yl)methanamine HCl

The following technical guide details the physicochemical behavior and rigorous storage protocols for (3-Methylisoxazol-4-yl)methanamine Hydrochloride . It is designed for medicinal chemists and formulation scientists requiring high-integrity handling of this heterocyclic building block.

Part 1: Physicochemical Profile & The Hygroscopicity Mechanism

To master the storage of (3-Methylisoxazol-4-yl)methanamine HCl, one must first understand the thermodynamic drivers of its instability. As a primary amine hydrochloride linked to an isoxazole ring, this compound exhibits a Type II Hygroscopic Behavior (rapid surface adsorption followed by bulk deliquescence).

The Structural Driver

The hydrochloride salt form (

-

Lattice Energy vs. Hydration Energy: The chloride ion (

) has a high charge density. In the solid state, it is stabilized by the crystal lattice. However, the hydration enthalpy of chloride is significantly exothermic. When atmospheric relative humidity (RH) exceeds the compound's Critical Relative Humidity (CRH) —estimated at ~45-55% for this class of isoxazoles—the energy gain from hydrating the chloride ion overcomes the lattice energy. -

The Isoxazole Factor: While the isoxazole ring itself is aromatic and relatively stable, the 4-position methanamine side chain creates a localized polar domain. Water molecules initially adsorb to the surface via hydrogen bonding with the ammonium protons (

), creating a liquid bridge that accelerates bulk dissolution (deliquescence).

Quantitative Impact of Moisture

Failure to control hygroscopicity results in "Silent Stoichiometry Errors." A batch absorbing just 2% water by weight introduces a significant molar error in sensitive couplings (e.g., amide coupling or reductive amination), leading to under-equivalency of the amine and potential side reactions of the excess electrophile.

| State | Water Content (w/w) | Physical Appearance | Molar Correction Factor |

| Anhydrous (Target) | < 0.5% | Free-flowing white powder | 1.00 |

| Surface Adsorption | 0.5 - 2.0% | Slight clumping/stickiness | 1.02 |

| Deliquescent | > 5.0% | Paste or biphasic oil | Unusable |

Part 2: Storage & Handling Protocols (The Self-Validating System)

This protocol utilizes a Double-Barrier Inert Containment strategy. Trustworthiness is established not by hoping the seal holds, but by assuming the environment is hostile and layering defenses.

The "Matryoshka" Storage Architecture

Do not store this compound in simple screw-cap vials. The permeation rate of water vapor through standard polyethylene (PE) caps is sufficient to degrade the salt over 3-6 months.

Protocol:

-

Primary Container: Amber glass vial with a Teflon-lined (PTFE) septum cap.

-

Why: Amber glass prevents photodegradation; PTFE provides a chemical barrier and tighter seal than pulp/poly liners.

-

-

Atmosphere: Purge the headspace with Argon (heavier than air) rather than Nitrogen.

-

Why: Argon blankets the powder, remaining in the vial longer during brief openings than Nitrogen, which mixes rapidly with air.

-

-

Secondary Containment: Place the primary vial inside a heat-sealed aluminized Mylar bag (moisture barrier bag) containing a packet of activated molecular sieves or silica gel.

-

Why: This creates a zero-humidity microenvironment.

-

-

Temperature: Store at -20°C .

-

Why: Lowering temperature reduces the kinetic rate of hydrolysis and increases the Critical Relative Humidity (CRH) threshold, making the solid less prone to deliquescence.

-

Handling Workflow (The "Dry-Chain")

Never open a cold vial directly in ambient air. Condensation will immediately form on the cold powder, catalyzing degradation.

Step-by-Step Methodology:

-

Equilibration: Remove the secondary container from the freezer and allow it to reach room temperature (approx. 30-45 mins) before breaking the seal.

-

Environment: Ideally, weigh inside a glovebox or a glove bag flushed with nitrogen. If weighing on an open bench, use the "Rapid Transfer" technique:

-

Flush a tared vial with Argon.

-

Quickly transfer the solid.

-

Immediately re-seal the stock vial and purge with Argon before returning to storage.

-

Part 3: Visualization of Instability Pathways

The following diagram illustrates the cascade of failure if storage protocols are ignored. It details the transition from physical instability (caking) to chemical degradation (ring opening).

Caption: Figure 1. The Hygroscopic Cascade: Progression from surface adsorption to chemical failure.

Part 4: Quality Control & Re-Validation

How do you know if your batch is compromised? Implement this tiered testing strategy.

Tier 1: Visual Inspection (Non-Destructive)

-

Pass: Powder is loose, flows freely like dry sand.

-

Fail: Powder exhibits "clumping," adheres to glass walls, or appears glassy.

Tier 2: Analytical Verification (Destructive)

If the compound has been stored for >6 months or shows visual signs of aging:

-

Karl Fischer (KF) Titration:

-

Method: Coulometric KF is preferred for small samples.

-

Limit: Water content should be ≤ 1.0% w/w .

-

-

1H-NMR (D2O or DMSO-d6):

-

Check: Look for shifting of the ammonium protons (if in DMSO) or the appearance of new peaks around 9-10 ppm indicating ring-opened byproducts (oximes/nitriles).

-

Standard: Compare integration of the methyl group (singlet, ~2.3 ppm) to the methylene group (singlet/doublet, ~3.9 ppm).

-

References

-

Fluorochem. (2024).[1][2] (3-Methylisoxazol-4-yl)methanamine Hydrochloride Product Sheet. Retrieved from

-

Sigma-Aldrich. (2025).[2][3] Safety Data Sheet: Methylamine Hydrochloride (Generic Analogue). Retrieved from

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12352116: Isoxazole Methanamine Derivatives. Retrieved from

-

Kumar, L., et al. (2012). Salt Selection in Drug Development: Hygroscopicity and Solubility Profiles. Pharmaceutical Technology. Retrieved from

-

RSC Advances. (2025). Advances in isoxazole chemistry and their role in drug discovery. Royal Society of Chemistry. Retrieved from

Sources

Methodological & Application

Application Note: Preparation of Sulfonamides from (3-Methylisoxazol-4-yl)methanamine Hydrochloride

Abstract & Strategic Context

The synthesis of sulfonamides from (3-Methylisoxazol-4-yl)methanamine hydrochloride represents a critical transformation in medicinal chemistry. The isoxazole moiety serves as a robust bioisostere for amide bonds and aromatic rings, frequently improving metabolic stability and pharmacokinetics in antibacterial and anti-inflammatory candidates.

This guide provides a definitive protocol for coupling this specific amine hydrochloride salt with various sulfonyl chlorides. Unlike simple aliphatic amines, the isoxazole core requires specific attention to base stoichiometry (to manage the HCl salt) and workup pH (to prevent product loss due to sulfonamide acidity).

Key Chemical Challenges Solved:

-

Salt Neutralization: The starting material is a hydrochloride salt (

), requiring an additional equivalent of base to liberate the nucleophilic free amine in situ. -

Chemoselectivity: Preventing bis-sulfonylation (

) while ensuring complete conversion. -

Isoxazole Stability: Avoiding ring-opening conditions often caused by strong aqueous bases or reducing environments.

Chemical Strategy & Mechanism[1][2][3][4]

The reaction proceeds via a Nucleophilic Acyl Substitution mechanism at the sulfur atom.[1] The primary amine of the (3-methylisoxazol-4-yl)methanamine attacks the electrophilic sulfur of the sulfonyl chloride, displacing the chloride ion.

Reaction Scheme

Caption: Mechanistic pathway for the sulfonylation of amine hydrochlorides. Note the dual role of the base: liberation of the amine and scavenging HCl.[1]

Experimental Protocols

Protocol A: The "Standard" Method (DCM/TEA)

Best for: Most aryl and alkyl sulfonyl chlorides; scale-up friendly; easy workup.

Materials

-

(3-Methylisoxazol-4-yl)methanamine HCl (1.0 equiv)[2]

-

Sulfonyl Chloride (1.1 equiv)

-

Triethylamine (TEA) or DIPEA (2.5 - 3.0 equiv)

-

Note: 1.0 equiv neutralizes the salt, 1.0 equiv scavenges reaction HCl, 0.5 equiv excess drives reaction.

-

-

Dichloromethane (DCM) (anhydrous, 10 mL/mmol)

Step-by-Step Procedure

-

Preparation: In a clean, dry round-bottom flask equipped with a magnetic stir bar, suspend (3-Methylisoxazol-4-yl)methanamine HCl (1.0 equiv) in DCM .

-

Free-Basing: Cool the suspension to 0 °C (ice bath). Dropwise add TEA (2.5 equiv).

-

Observation: The suspension should clarify or change texture as the free amine is liberated and TEA-HCl forms. Stir for 15 minutes at 0 °C.

-

-

Addition: Dissolve the Sulfonyl Chloride (1.1 equiv) in a minimal amount of DCM. Add this solution dropwise to the reaction mixture over 10–20 minutes.

-

Control Point: Keep temperature < 5 °C to prevent bis-sulfonylation.

-

-

Reaction: Remove the ice bath and allow the mixture to warm to room temperature (RT). Stir for 2–4 hours.

-

Monitoring: Check by TLC or LCMS. The amine starting material is polar; the sulfonamide will be less polar.

-

-

Quench & Workup:

-

Dilute with excess DCM.

-

Wash 1: 1M HCl (aqueous) or 5% Citric Acid.

-

Purpose: Removes unreacted amine and excess TEA.

-

-

Wash 2: Saturated

.-

Purpose: Removes unreacted sulfonyl chloride (hydrolyzed to sulfonate).

-

-

Wash 3: Brine.[3]

-

-

Isolation: Dry the organic layer over

, filter, and concentrate in vacuo. -

Purification: Recrystallize from EtOH/Heptane or purify via Silica Flash Chromatography (typically 0-5% MeOH in DCM).

Protocol B: The "Difficult Substrate" Method (Pyridine)

Best for: Low solubility substrates or highly reactive sulfonyl chlorides.

Materials

-

(3-Methylisoxazol-4-yl)methanamine HCl (1.0 equiv)[2]

-

Sulfonyl Chloride (1.2 equiv)

-

Pyridine (Solvent volume, ~5-10 mL/mmol)

Step-by-Step Procedure

-

Dissolution: Dissolve the amine salt directly in Pyridine at RT. Pyridine acts as both solvent and base.

-

Addition: Cool to 0 °C. Add Sulfonyl Chloride portion-wise as a solid or solution.

-

Reaction: Stir at RT for 4-12 hours.

-

Workup (Critical):

-

Evaporate most of the pyridine under reduced pressure (azeotrope with toluene if necessary).

-

Redissolve residue in EtOAc.

-

Wash extensively with 1M CuSO4 or 1M HCl to remove residual pyridine (CuSO4 forms a water-soluble blue complex with pyridine).

-

Wash with water and brine, dry (

), and concentrate.

-

Analytical QC & Troubleshooting

Data Summary Table: Expected Analytical Signatures

| Analytical Method | Signal | Interpretation |

| 1H NMR | Appearance of Sulfonamide -NH- . Broad singlet, | |

| 1H NMR | Shift of -CH2- attached to isoxazole. Downfield shift relative to amine. | |

| 1H NMR | -CH3 on Isoxazole ring. Distinctive singlet. | |

| LCMS | Mass of Sulfonyl Chloride + Amine - 36.5 (HCl). | |

| TLC | Product usually has higher |

Troubleshooting Guide

Issue 1: Bis-sulfonylation (

-

Cause: Excess sulfonyl chloride or reaction temperature too high.

-

Fix: Strictly control stoichiometry (1.05 equiv). Keep reaction at 0 °C longer. If formed, hydrolyze the bis-product back to mono-sulfonamide using mild base (NaOH/MeOH) at RT.

Issue 2: Low Yield / Product in Aqueous Layer.

-

Cause: Sulfonamides are acidic (

~10). High pH workup (e.g., 1M NaOH wash) can deprotonate the product, pulling it into the water. -

Fix: Use neutral or mild basic washes (Sat.

, pH ~8) only. Acidify the aqueous layer and extract with EtOAc to recover lost product.

Issue 3: Unreacted Amine Salt.

-

Cause: Incomplete free-basing due to insufficient base.

-

Fix: Ensure at least 2.5 equivalents of base are used. Use DIPEA (Hunig's Base) if TEA is too volatile or weak.

Workup Logic Flow

Caption: Separation logic for sulfonamide purification. Note the sequential acidic and mild basic washes.

References

-

Isoxazole Scaffolds in Drug Discovery

-

General Sulfonylation Protocols

-

A Comparative Guide to Sulfonylating Agents for Amine Reactions. BenchChem, 2025.[6]

-

-

Specific Isoxazole Sulfonamide Precedents

-

Safety & Handling of Isoxazole Amines

-

Chemical Safety Data Sheet: (3,5-Dimethylisoxazol-4-yl)methanamine. ChemicalBook, 2026.[8]

-

Sources

- 1. m.youtube.com [m.youtube.com]

- 2. fluorochem.co.uk [fluorochem.co.uk]

- 3. mdpi.com [mdpi.com]

- 4. Advances in isoxazole chemistry and their role in drug discovery - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 5. Advances in isoxazole chemistry and their role in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Synthesis and biological evaluation of isoxazolyl-sulfonamides: A non-cytotoxic scaffold active against Trypanosoma cruzi, Leishmania amazonensis and Herpes Simplex Virus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. chemicalbook.com [chemicalbook.com]

Scalable synthesis routes for (3-Methylisoxazol-4-yl)methanamine hydrochloride derivatives

[2]

Executive Summary

(3-Methylisoxazol-4-yl)methanamine is a critical heterocyclic building block in medicinal chemistry, serving as a bioisostere for GABAergic pharmacophores and a linker in fragment-based drug discovery (FBDD).[2]

The primary synthetic challenge is the regioselective construction of the isoxazole ring . Classical condensation of ethyl acetoacetate with hydroxylamine predominantly yields the 5-methyl-4-carboxylate isomer (the Leflunomide intermediate).[2] To selectively access the 3-methyl-4-substituted scaffold required here, this guide details a [3+2] dipolar cycloaddition strategy utilizing a nitrile oxide intermediate and an enamino ester.[2] This route is favored for scale-up due to its high regiocontrol, use of inexpensive commodity chemicals, and avoidance of unstable aldehyde intermediates.[1]

Retrosynthetic Analysis

The synthesis is designed to ensure the methyl group is strictly at the 3-position. The strategy disconnects the target amine back to an ester precursor, which is assembled via the cycloaddition of an in situ generated nitrile oxide and an electron-rich enamine.[1]

Figure 1: Retrosynthetic logic prioritizing regiochemical fidelity via nitrile oxide cycloaddition.

Route Selection & Process Logic

The Regiochemistry Problem

-

Route A (Avoided): Ethyl acetoacetate + Orthoformate + Hydroxylamine.

-

Outcome: Predominantly yields Ethyl 5-methylisoxazole-4-carboxylate .[2]

-

Why: The nucleophilic attack of hydroxylamine favors the vinyl carbon adjacent to the methyl group in the ethoxymethylene intermediate.

-

-

Route B (Selected): Nitroethane + Ethyl 3-(dimethylamino)acrylate.[1]

-

Outcome: Exclusively yields Ethyl 3-methylisoxazole-4-carboxylate .[2]

-

Mechanism:[2][3][4][5][6][7] Nitroethane is dehydrated to acetonitrile oxide (Me-C≡N⁺-O⁻).[2] The dipole adds to the electron-rich enamine double bond. Steric and electronic factors direct the oxygen of the dipole to the beta-carbon of the acrylate, ensuring the carboxylate ends up at position 4 and the methyl at position 3.[1]

-

Functional Group Transformation

To convert the ester to the amine, Direct Amidation followed by Reduction is selected over the Alcohol -> Azide -> Amine route.[2]

-

Safety: Avoids handling potentially explosive organic azides on a kilogram scale.

-

Efficiency: The amide intermediate is crystalline and easily purified, acting as a "quality gate" before the final step.[1]

Detailed Experimental Protocols

Step 1: Synthesis of Ethyl 3-methylisoxazole-4-carboxylate

Reaction Type: [3+2] Dipolar Cycloaddition Scale: 100 g Input[2]

Reagents:

-

Nitroethane (1.2 equiv)[1]

-

Ethyl 3-(dimethylamino)acrylate (1.0 equiv) [Commercially available or prepared from ethyl formate/ethyl acetate/DMF-DMA][2]

-

Phosphorus Oxychloride (POCl₃) (1.2 equiv) or Phenyl Isocyanate (2.2 equiv) as dehydrating agent[1]

-

Triethylamine (Et₃N) (3.0 equiv)[1]

Protocol:

-

Setup: Charge a 2L jacketed reactor with Ethyl 3-(dimethylamino)acrylate (143 g, 1.0 mol) and Triethylamine (303 g, 3.0 mol) in Toluene (800 mL). Cool the mixture to 0°C.

-

Addition 1: Add Nitroethane (90 g, 1.2 mol) dropwise, maintaining temperature < 5°C.

-